1-Amino-2-phenylmethoxycarbonyl-1,3-dihydroindene-2-carboxylic acid
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Overview
Description
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID, also known as 2-[(benzyloxy)carbonyl]amino-2-indanecarboxylic acid, is a compound with the molecular formula C18H17NO4 and a molecular weight of 311.34 g/mol . It is a white solid that is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID typically involves the protection of the amino group using a carbamate protecting group, such as the carboxybenzyl (CBz) group . The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with a benzyl chloroformate in the presence of a base, such as sodium carbonate, to form the CBz-protected amino group.
Cyclization: The protected amino acid undergoes cyclization to form the indane ring structure.
Industrial Production Methods
Industrial production methods for 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The CBz group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The indane ring structure provides stability and enhances the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID: C18H17NO4
N-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID: C18H17NO4
CBZ-AMINO-INDAN-2-CARBOXYLIC ACID: C18H17NO4
Uniqueness
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID is unique due to its specific indane ring structure and the presence of the CBz protecting group. This combination provides the compound with enhanced stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-amino-2-phenylmethoxycarbonyl-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c19-15-14-9-5-4-8-13(14)10-18(15,16(20)21)17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11,19H2,(H,20,21) |
InChI Key |
GQNYSCPMCPZYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C1(C(=O)O)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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